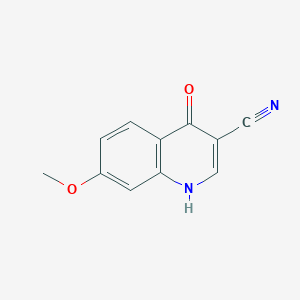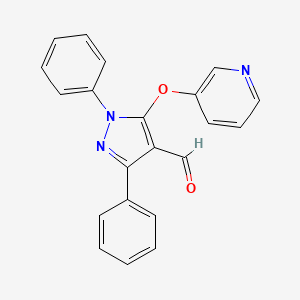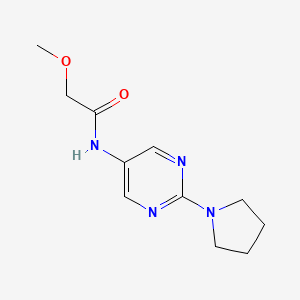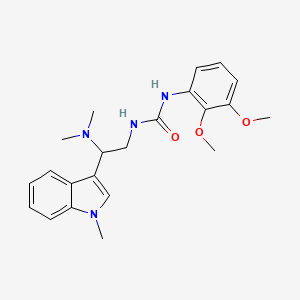![molecular formula C20H22N4O B2781867 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline CAS No. 2380069-94-1](/img/structure/B2781867.png)
4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline” is a chemical compound with the molecular formula C20H22N4O and a molecular weight of 334.4231. It is used in scientific research for its diverse applications2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline”. However, similar compounds have been synthesized using various methods34.Molecular Structure Analysis
The molecular structure of “4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline” consists of a quinazoline ring attached to a piperidine ring via a methylene bridge. The piperidine ring is further substituted with a 2-methylpyridin-4-yl group via a methylene bridge125.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline”. However, similar compounds have been involved in various chemical reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline” are not clearly stated in the sources I found. However, it has a molecular formula of C20H22N4O and a molecular weight of 334.4231.Safety And Hazards
I couldn’t find specific information on the safety and hazards of “4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline”. It’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions of “4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline” are not clearly stated in the sources I found. However, compounds with a piperidine nucleus have shown potential in various therapeutic applications, suggesting that “4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline” may also have potential for future research and development6.
properties
IUPAC Name |
4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-11-17(8-9-21-15)25-13-16-5-4-10-24(12-16)20-18-6-2-3-7-19(18)22-14-23-20/h2-3,6-9,11,14,16H,4-5,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJLZCBBYREEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2781793.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2781795.png)
![N-Methyl-1-(6-phenylpyridazin-3-yl)-N-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2781797.png)
![ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2781798.png)

![(E)-N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2781800.png)
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-amine](/img/structure/B2781801.png)
![N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2781804.png)
